molecular formula C11H14O4 B2401894 3-Methoxy-2-propoxybenzoic acid CAS No. 104215-92-1

3-Methoxy-2-propoxybenzoic acid

Cat. No.: B2401894
CAS No.: 104215-92-1
M. Wt: 210.229
InChI Key: UAPGLKPYMBAHEJ-UHFFFAOYSA-N
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Description

Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in organic chemistry. researchgate.net These compounds are widely utilized in various sectors, including agriculture, food preservation, and pharmacology. researchgate.net In modern chemical research, benzoic acid derivatives are the subject of intense investigation due to their versatile reactivity and wide range of biological activities. researchgate.netresearchgate.net Researchers are actively exploring their potential as anticancer agents, with some studies focusing on their ability to inhibit cancer cell proliferation. researchgate.netnih.gov The adaptability of the benzoic acid framework allows for the synthesis of a diverse library of compounds with tailored properties, making them valuable precursors for agrochemicals, pharmaceuticals, and dyes. researchgate.net The pursuit of novel synthetic methodologies, including more environmentally friendly and sustainable routes, remains a key focus in the production of these important chemical entities. researchgate.net

Significance of Alkoxy Substituents in Aromatic Systems

Alkoxy groups (—OR), such as the methoxy (B1213986) (—OCH₃) and propoxy (—OCH₂CH₂CH₃) groups present in 3-Methoxy-2-propoxybenzoic acid, play a pivotal role in modulating the electronic and steric properties of aromatic rings. These substituents are classified as activating groups, meaning they increase the electron density of the aromatic ring through the resonance effect. numberanalytics.comshaalaa.com This enhanced electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions, a fundamental class of reactions in organic synthesis. numberanalytics.com

The presence of alkoxy groups influences the regioselectivity of these reactions, typically directing incoming electrophiles to the ortho and para positions. shaalaa.com This directing effect is a consequence of the stabilization of the reaction intermediates. numberanalytics.com Furthermore, the nature of the alkyl part of the alkoxy group can impact the physical properties of the molecule, such as its solubility and how it interacts with biological systems. acs.org For instance, the propoxy group in this compound introduces greater lipophilicity compared to a simpler methoxy group. The interplay between different alkoxy substituents can lead to unique chemical properties and reactivity, a subject of ongoing research. acs.org

Academic Rationale for Investigating this compound

The specific substitution pattern of this compound, featuring both a methoxy and a propoxy group on the benzoic acid core, presents a unique combination of electronic and steric features that warrant scientific inquiry. This compound serves as a valuable building block in organic synthesis, allowing for a variety of chemical transformations. The carboxylic acid group can be reduced, while the aromatic ring can undergo electrophilic substitution reactions.

From a medicinal chemistry perspective, this compound is being explored for its potential therapeutic applications. It acts as a precursor in the synthesis of more complex pharmaceutical compounds. For example, derivatives of similar structures have been investigated for their potential as anticancer agents and for their ability to inhibit certain enzymes. nih.govsci-hub.se The rationale for its investigation lies in understanding how the interplay between the methoxy and propoxy groups influences its reactivity, biological activity, and potential as a scaffold for the development of new molecules with desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPGLKPYMBAHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 3 Methoxy 2 Propoxybenzoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for reactions, enabling the synthesis of various derivatives.

Esterification Reactions for Derivative Formation

Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for 3-Methoxy-2-propoxybenzoic acid. This reaction produces esters, which can have different properties and applications compared to the parent carboxylic acid. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.

A common synthetic route to this compound itself involves the esterification of 3-hydroxybenzoic acid, followed by etherification.

Table 1: Examples of Esterification Reactions

Reactant 1Reactant 2ProductCatalyst
This compoundMethanolMethyl 3-methoxy-2-propoxybenzoateAcid (e.g., H₂SO₄)
This compoundEthanolEthyl 3-methoxy-2-propoxybenzoateAcid (e.g., H₂SO₄)

Amidation and Peptide Coupling Reactions

The carboxylic acid group of this compound can react with amines to form amides. This transformation is significant, particularly in the context of synthesizing molecules with biological relevance. The direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling reagents are typically employed to facilitate the reaction under milder conditions. researchgate.net

Peptide coupling reagents are a class of compounds used to form amide bonds, which are the cornerstone of peptides and proteins. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC).

Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxypyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com

Aminium/Uronium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.combachem.com These are known for their efficiency and for minimizing side reactions. sigmaaldrich.com

The choice of coupling reagent can be critical for achieving high yields and purity, especially with sterically hindered reactants. bachem.com

Table 2: Common Peptide Coupling Reagents

Reagent ClassExample Reagents
Phosphonium SaltsBOP, PyBOP sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, HCTU sigmaaldrich.combachem.com

Reactivity of Aromatic Ring Substituents

The methoxy (B1213986) and propoxy groups attached to the benzene (B151609) ring also exhibit characteristic reactivities.

Modification of the Propoxy Side Chain

The propoxy group (-OCH₂CH₂CH₃) is an alkyl ether. Cleavage of the ether linkage is a potential reaction, typically requiring harsh conditions such as strong acids (e.g., HBr or HI). This reaction would yield 3-methoxy-2-hydroxybenzoic acid and a propyl halide. The propoxy group can also be a site for oxidation, although this is less common than reactions involving the carboxylic acid or the aromatic ring. Under certain conditions, ethers can form peroxides. nih.gov

Modification of the Methoxy Side Chain

Similar to the propoxy group, the methoxy group (-OCH₃) is an ether. Cleavage of the methyl-aryl ether can be achieved using strong acids to produce a phenol. The methoxy group is generally stable under many reaction conditions. In nature, the formation of methoxy groups on molecules is often catalyzed by O-methyltransferases. wikipedia.org

Aromatic Ring Electrophilic and Nucleophilic Substitution (Theoretical Aspects)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—methoxy, propoxy, and carboxylic acid—influence both the rate of reaction and the position of the incoming electrophile.

Activating and Directing Effects: The methoxy and propoxy groups are alkoxy groups, which are strong activating groups and ortho-, para-directors. libretexts.org They donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. vaia.comstudymind.co.uk This electron donation is most pronounced at the ortho and para positions. vaia.com

Deactivating and Directing Effects: The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.

In this compound, the substituents are positioned at carbons 1 (carboxylic acid), 2 (propoxy), and 3 (methoxy). The powerful activating and ortho-, para-directing effects of the methoxy and propoxy groups will dominate over the deactivating, meta-directing effect of the carboxylic acid. The combined directing effects of the substituents would favor electrophilic substitution at the 4, 5, and 6 positions of the ring. Steric hindrance from the existing substituents, particularly the propoxy group, would likely influence the regioselectivity of the substitution.

Nucleophilic aromatic substitution (NAS) is less common for this type of molecule unless there is a strong electron-withdrawing group and a good leaving group on the ring. Given the electron-donating nature of the alkoxy groups, NAS is generally not a favored reaction pathway under standard conditions.

Supramolecular Interactions and Co-crystallization Behavior

Detailed research findings, including data tables on the specific supramolecular interactions and co-crystallization of this compound, are not available in the reviewed scientific literature. While general principles of supramolecular chemistry suggest that this molecule would likely exhibit hydrogen bonding through its carboxylic acid group, forming dimers or other synthons, and could potentially engage in co-crystallization with other molecules, no specific studies have been published to confirm or characterize these interactions for this particular compound.

Design and Synthesis of 3 Methoxy 2 Propoxybenzoic Acid Derivatives and Analogues

Systematic Structural Modifications of the Propoxy Moiety

The propoxy group at the 2-position of the benzoic acid ring offers a prime site for structural variation, influencing factors such as lipophilicity and steric bulk.

Homologation and Truncation of the Alkyl Chain

Systematic alteration of the alkyl chain length of the 2-alkoxy substituent provides a fundamental approach to understanding the impact of this group's size on molecular properties.

Homologation: The synthesis of analogues with longer alkyl chains, such as butoxy, pentoxy, and hexoxy groups, can be achieved through Williamson ether synthesis. This involves the reaction of a 2-hydroxy-3-methoxybenzoic acid ester with the corresponding alkyl halide (e.g., 1-bromobutane, 1-bromopentane) in the presence of a base like potassium carbonate. Subsequent hydrolysis of the ester furnishes the desired benzoic acid derivative.

Truncation: Conversely, shortening the alkyl chain to an ethoxy or methoxy (B1213986) group at the 2-position follows a similar synthetic strategy, utilizing the appropriate shorter-chain alkyl halide. For instance, reacting ethyl salicylate (B1505791) with propyl bromide in the presence of potassium carbonate yields 2-propoxybenzoic acid. This highlights a general method applicable to creating a series of 2-alkoxybenzoic acids.

A general synthetic scheme for the homologation and truncation of the propoxy moiety is depicted below:

Generated code

Incorporation of Branched or Cyclic Alkyl Systems

Introducing branching or cyclic structures into the 2-alkoxy substituent can significantly alter the conformational flexibility and steric profile of the molecule.

Branched Alkyl Chains: The synthesis of analogues bearing branched alkyl groups, such as an isopropoxy or sec-butoxy group, can be accomplished by reacting 2-hydroxy-3-methoxybenzoic acid with the corresponding branched alkyl halide (e.g., 2-bromopropane, 2-bromobutane) under basic conditions.

Cyclic Alkyl Systems: Similarly, cycloalkoxy analogues, for instance, a cyclopentyloxy or cyclohexyloxy group, can be prepared using the appropriate cycloalkyl halide. These modifications can provide insights into the spatial requirements of potential binding sites.

Introduction of Heteroatoms into the Alkyl Chain

The incorporation of heteroatoms like oxygen or nitrogen into the alkyl chain of the propoxy group can introduce new hydrogen bonding capabilities and alter the polarity of the molecule. For example, a methoxyethoxy group could be introduced by reacting 2-hydroxy-3-methoxybenzoic acid with 2-bromoethyl methyl ether. A novel synthesis of bosutinib, a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid and involves an alkylation step with 1-bromo-3-chloropropane, demonstrating the introduction of a halogenated alkyl chain. mdpi.com

Variations in the Methoxy Moiety

Modifications to the methoxy group at the 3-position can also be systematically explored to fine-tune the electronic and steric properties of the aromatic ring.

Derivatization to Other Alkoxy Groups (e.g., Ethoxy, Butoxy)

The methoxy group at the 3-position can be derivatized to other alkoxy groups, such as ethoxy or butoxy. This is typically achieved by first de-methylating the 3-methoxy group to a hydroxyl group, often using a reagent like boron tribromide. The resulting 3-hydroxy-2-propoxybenzoic acid can then be alkylated with the desired alkyl halide (e.g., ethyl iodide, butyl bromide) to yield the corresponding 3-alkoxy-2-propoxybenzoic acid analogue. The synthesis of 2-propoxybenzoic acid has been documented, providing a basis for these transformations.

Preparation of Hydroxybenzoic Acid Analogues

The preparation of hydroxybenzoic acid analogues, specifically those with a hydroxyl group at the 2-position, is a key transformation. For instance, 2-hydroxy-3-methoxybenzoic acid is a known compound that can serve as a precursor for various derivatives. foodb.casigmaaldrich.com The synthesis of such compounds can be accomplished through several routes, including the carboxylation of guaiacol. The synthesis of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines has been reported, starting from 2-hydroxy-3-methoxybenzaldehyde, indicating the accessibility of related starting materials. mdpi.com Furthermore, the synthesis of 2-carbomethoxy-3-methoxybenzoic acid has been described, which can be a precursor to the desired hydroxybenzoic acid. prepchem.com The removal of the methyl group from the 3-methoxy position would yield a 3-hydroxy analogue. Recently, the synthesis of various benzimidazole/benzothiazole-2-carboxamides substituted with methoxy and/or hydroxy moieties has been reported, highlighting methods for the deprotection of methoxy groups to yield hydroxy groups. nih.gov

Exploration of Isomeric Forms and Ring Substitution Patterns

The specific positioning of the methoxy and propoxy groups on the benzoic acid ring is crucial to the molecule's chemical identity. The investigation into isomeric forms—molecules with the same chemical formula but different arrangements of atoms—provides insight into how substituent placement affects physicochemical properties.

Synthetic chemistry allows for the preparation of various isomers. For instance, the synthesis of 2-methyl-3-methoxybenzoic acid has been documented through multiple routes. One method involves the etherification of 2,6-dichlorotoluene (B125461) to yield 2-chloro-6-methoxytoluene, followed by a Grignard reaction with carbon dioxide. google.com An alternative pathway starts from ortho-xylene, proceeding through nitration, oxidation, reduction, and diazotization before a final etherification step. google.com Another approach involves the direct methylation of 3-hydroxy-2-methylbenzoic acid. google.com

The aromatic ring of benzoic acid derivatives is also amenable to substitution reactions. The nature and position of existing substituents direct the regioselectivity of these reactions. While specific studies on the substitution reactions of 3-methoxy-2-propoxybenzoic acid are not detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted benzene (B151609) rings are well-established in organic chemistry.

Below is a table of selected isomers of this compound, highlighting the variations in their substitution patterns.

Table 1: Selected Isomers and Analogues

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference from this compound
2-Methyl-3-methoxybenzoic acid C₉H₁₀O₃ 166.17 Propoxy group at C2 is replaced by a methyl group.
3-Propoxybenzoic acid C₁₀H₁₂O₃ 180.20 Methoxy group at C3 is absent; propoxy group is at C3 instead of C2. nih.gov

Synthesis of Hybrid Molecules Utilizing the Benzoic Acid Scaffold

The benzoic acid scaffold is a foundational structure in the synthesis of novel hybrid molecules, where it is combined with other pharmacophores to create compounds with potentially enhanced or new biological activities. researchgate.netnih.govpreprints.org This strategy aims to merge the structural features of different molecular classes to achieve synergistic effects.

One prominent example is the synthesis of hybrid molecules combining amoxicillin (B794) with derivatives of benzoic acid. nih.gov In a study, a series of diester hybrids were created by linking amoxicillin to various substituted benzoic acids via a methylene (B1212753) bridge. nih.gov This research demonstrated that such hybrid molecules could exhibit improved antibacterial activity against certain bacterial strains compared to the parent antibiotic alone. nih.gov For instance, the hybrid of amoxicillin and p-nitrobenzoic acid showed notable activity against Salmonella species and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another illustration of this concept involves the use of a 2-(benzylsulfinyl)benzoic acid scaffold to generate a large library of derivatives. tandfonline.com In this work, the carboxylic acid group was modified to produce esters, amides, and other functionalities. tandfonline.com The synthesis involved nucleophilic substitution between methyl 2-mercaptobenzoate and various benzyl (B1604629) bromides, followed by an oxidation step. tandfonline.com The resulting carboxylic acids were then converted into amides using methods like the mixed anhydride (B1165640) approach with ethyl chloroformate or by converting them to acyl chlorides with oxalyl chloride followed by reaction with ammonium (B1175870) hydroxide (B78521). tandfonline.com These extensive modifications around the benzoic acid core allowed for a detailed exploration of structure-activity relationships. tandfonline.com

The versatility of the benzoic acid scaffold is further highlighted by its use as a raw material in the chemical synthesis of a wide array of active molecules. preprints.org

Table 2: Examples of Hybrid Molecules Based on a Benzoic Acid Scaffold

Scaffold/Starting Material Partner Molecule/Group Linkage Type Resulting Hybrid Class Research Focus
Benzoic acid derivatives Amoxicillin Diester via methylene bridge Antibiotic Hybrids Enhancing antibacterial activity. nih.gov
2-(Benzylsulfinyl)benzoic acid Various amines and alcohols Amide, Ester Enzyme Inhibitors Exploring structure-activity relationships for carbonic anhydrase inhibition. tandfonline.com

Computational Chemistry and Theoretical Modeling of 3 Methoxy 2 Propoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 3-methoxy-2-propoxybenzoic acid. These methods solve the Schrödinger equation, with various levels of approximation, to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) has become a primary method for studying benzoic acid derivatives due to its favorable balance of accuracy and computational cost. orientjchem.org For this compound, DFT calculations are instrumental in modeling its electron density distribution, identifying reactive sites, and determining the energies of its frontier molecular orbitals (HOMO and LUMO).

A common approach involves using a functional such as B3LYP combined with a basis set like 6-311++G**. This level of theory can predict optimized molecular geometries, including bond lengths and angles. For instance, in studies of similar substituted benzoic acids, DFT calculations have shown how substituents like methoxy (B1213986) groups can distort the benzene (B151609) ring from a perfect hexagonal geometry. orientjchem.org The calculations can also predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to validate the computed structure. orientjchem.orgresearchgate.net

Key electronic properties derived from DFT calculations include the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electrophilic and nucleophilic regions, predicting how the molecule might interact with other chemical species. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid Derivative (Note: Data is illustrative of typical DFT outputs and is based on findings for related compounds like 3-methoxy-2,4,5-trifluorobenzoic acid, not this compound itself.) orientjchem.orgresearchgate.net

ParameterIllustrative Calculated ValueSignificance
Total Energy-833.27 HartreeOverall stability of the molecule.
HOMO Energy-7.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap6.0 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DebyeMeasure of the molecule's overall polarity.

The Hartree-Fock (HF) method is an ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While foundational, HF systematically neglects electron correlation, which can limit its accuracy for predicting certain properties. However, it serves as a common starting point for more advanced, correlation-corrected methods.

Semi-empirical methods, which are based on the HF formalism, offer a significant increase in computational speed by incorporating approximations and parameters derived from experimental data. wikipedia.org Methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) simplify or omit many of the computationally intensive electron-electron repulsion integrals required in HF and DFT calculations. wikipedia.orgnih.gov

These methods are particularly useful for rapidly screening large numbers of molecules or for performing calculations on very large systems where DFT would be prohibitively expensive. wikipedia.org While their accuracy may be lower than higher-level methods, they can provide qualitatively correct geometries, heats of formation, and dipole moments. rsc.org For a molecule like this compound, semi-empirical methods could be employed for initial conformational searches or to model its behavior in large, complex environments. However, the results are highly dependent on the quality of the parameterization for the specific atoms involved. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propoxy and carboxylic acid groups in this compound means the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds (dihedral angles). uoa.gr For instance, the rotation of the propoxy group and the orientation of the carboxylic acid's hydroxyl group are key degrees of freedom that would be investigated to find the global minimum energy conformer. uoa.gr

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. ajchem-a.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, including the reorientation of its flexible side chains and its interactions with solvent molecules or a biological target. ajchem-a.commdpi.com When combined with a suitable force field, MD can be used to assess the stability of a particular conformation or the stability of a ligand-protein complex over time (e.g., nanoseconds). nih.gov Key outputs from MD simulations include the root-mean-square deviation (RMSD) to measure conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the potential chemical reactions of this compound, such as oxidation, reduction, or electrophilic aromatic substitution. By mapping the potential energy surface of a reaction, theoretical methods can identify the structures of transition states and intermediates.

DFT calculations can be used to compute the activation energies for proposed reaction pathways, allowing for the prediction of the most likely reaction products under specific conditions. For example, in a study on the C-H activation of other methoxy-substituted benzoic acids, DFT was used to determine why a reaction favored one regioisomer over another by comparing the energies of the different transition states involved. nih.gov This type of analysis could be applied to predict the outcome of nitration or halogenation of the aromatic ring in this compound, determining which position is most susceptible to electrophilic attack based on the stability of the reaction intermediates.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. nih.gov This method is crucial in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. rsc.org For this compound, which is noted to interact with molecular targets like enzymes or receptors, docking simulations can provide hypotheses about its mechanism of action.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on other benzoic acid derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Such an analysis for this compound could reveal which of its functional groups (carboxylic acid, methoxy, propoxy) are critical for binding to a specific target.

Table 2: Illustrative Molecular Docking Results for a Ligand in a Receptor Active Site (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.)

ParameterExample ValueInterpretation
Binding Energy-8.7 kcal/molA quantitative measure of the predicted binding affinity; more negative values suggest stronger binding.
Hydrogen Bonds2Identifies specific hydrogen bond interactions between the ligand and receptor amino acid residues (e.g., with ARG, SER).
Hydrophobic Interactions4Identifies non-polar interactions with receptor residues (e.g., with LEU, ILE, VAL).
Key Interacting ResiduesARG 121, ILE 245, SER 247Lists the specific amino acid residues in the receptor's active site that form crucial contacts with the ligand.

Theoretical Evaluation of Thermochemical Properties

Quantum chemical calculations can be used to predict the thermochemical properties of this compound. Following a geometry optimization and frequency calculation using a method like DFT, key thermodynamic data can be determined. researchgate.net

These calculations are based on statistical mechanics and use the computed vibrational frequencies, rotational constants, and electronic energy to derive properties such as enthalpy (H), entropy (S), and heat capacity (Cv). These theoretical values are particularly valuable when experimental data is unavailable. For example, DFT calculations can provide the standard heat of formation (ΔHf°), which quantifies the energy change when the compound is formed from its constituent elements in their standard states. Improving the accuracy of these predictions can be achieved by including corrections for exact exchange terms in the DFT functional.

Structure Activity Relationship Sar Investigations of 3 Methoxy 2 Propoxybenzoic Acid Analogues

Methodological Approaches in SAR Studies

SAR studies of 3-Methoxy-2-propoxybenzoic acid analogues employ a variety of methods to correlate chemical structure with biological outcomes. These approaches range from systematic chemical modifications to sophisticated computational modeling.

A primary method in SAR involves the systematic synthesis and biological testing of a series of related compounds. nih.gov In the context of this compound, this would involve altering specific parts of the molecule, such as the methoxy (B1213986) and propoxy groups, and observing the impact on a particular biological activity, for instance, antibacterial or antifungal effects. nih.govnih.gov

The core principle is to make discrete changes to the molecular structure and correlate these with changes in efficacy. For example, a study on benzoic acid derivatives revealed that the presence and number of substituents like hydroxyl or methoxyl groups can significantly alter their antibacterial properties. nih.gov The modification of plant-derived benzoic acids through processes like methylation and glucosylation has been shown to alter their stability, solubility, and biological activity. nih.gov

An illustrative example of systematic modification can be seen in the study of phenoxybenzamide derivatives, where replacing a 4-fluorophenoxy substituent with other groups led to a discernible decrease in antiplasmodial activity. mdpi.com Similarly, for this compound analogues, a systematic approach would involve synthesizing related compounds and evaluating their biological activities to build a qualitative SAR.

Table 1: Illustrative Systematic Modification of a Benzoic Acid Scaffold and its Effect on Biological Activity

Compound R1 R2 Relative Activity
Analogue 1-OCH3-OCH2CH2CH3Baseline
Analogue 2-OH-OCH2CH2CH3Varies
Analogue 3-OCH3-OHVaries
Analogue 4-OCH3-OCH2CH3Varies

Note: This table is illustrative and demonstrates the principle of systematic modification. The relative activities would be determined through specific biological assays.

QSAR represents a more quantitative approach to SAR by developing mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. ijpsr.comnih.gov These models can then be used to predict the activity of novel, unsynthesized analogues.

Key physicochemical descriptors often used in QSAR studies include:

Hydrophobicity: Represented by parameters like logP. Increased hydrophobicity can enhance membrane permeability but may also lead to non-specific binding. ijpsr.com

Electronic Properties: The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent, which can influence how the molecule interacts with its target. nih.gov

Steric Parameters: These describe the size and shape of the molecule or its substituents, which are crucial for fitting into a biological target's binding site.

A QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. ijpsr.com For this compound analogues, a QSAR model could be developed by calculating various descriptors for a series of related compounds and correlating them with their measured biological activities, such as antibacterial efficacy. nih.govthieme-connect.com

Table 2: Example of Physicochemical Descriptors Used in a QSAR Study of Benzoic Acid Analogues

Analogue logP Molar Refractivity Electronic Parameter (σ) Observed Activity (e.g., MIC in µg/mL)
12.555-0.27Data Point 1
22.860-0.20Data Point 2
32.250-0.35Data Point 3
43.165-0.15Data Point 4

Note: This table illustrates the type of data that would be used to generate a QSAR model. The values are hypothetical.

Impact of Methoxy and Propoxy Group Position on Molecular Recognition

The specific placement of the methoxy and propoxy groups on the benzoic acid ring is critical for molecular recognition by a biological target. The positional isomerism of these alkoxy groups can significantly influence binding affinity and, consequently, biological activity. nih.govmdpi.com

Studies on disubstituted benzoic acids have shown that the relative positions of the substituents affect their interaction with protein binding sites. For instance, in a study of benzoic acid derivatives targeting the antibacterial enzyme FabH, the position of substituents on the phenyl ring was a key determinant of inhibitory activity. ijpsr.com Research on methoxy-substituted benzoic acids in catalytic reactions has also highlighted that the position of the methoxy group can direct the reaction's regioselectivity, which is governed by both steric and electronic effects. mdpi.comresearchgate.net

For this compound, the ortho- and meta-positioning of the alkoxy groups creates a specific electronic and steric profile. Shifting the propoxy group to the 4- or 5-position, for example, would alter the molecule's shape and the presentation of its hydrogen bond donors and acceptors, likely leading to a different interaction with a biological target. A study on positional isomers of hydroxy- and methoxybenzoic acids demonstrated that their antibacterial activity against E. coli was influenced by the substituent's position, with the 2-hydroxybenzoic acid being particularly effective. nih.gov The close proximity of the methoxyl group to the carboxyl group was also found to enhance the reduction of biofilm formation. nih.gov

Table 3: Hypothetical Impact of Positional Isomerism on Receptor Binding Affinity

Compound Name Methoxy Position Propoxy Position Predicted Relative Binding Affinity
This compound32Baseline
2-Methoxy-3-propoxybenzoic acid23Lower/Higher
4-Methoxy-2-propoxybenzoic acid42Lower/Higher
5-Methoxy-2-propoxybenzoic acid52Lower/Higher

Note: This table is illustrative. The predicted relative binding affinities would need to be determined experimentally.

Influence of Alkyl Chain Length and Branching on Intermolecular Interactions

The length and branching of the alkyl chain in the propoxy group can significantly affect the intermolecular interactions of this compound analogues. rsc.orgnih.gov Increasing the length of the alkyl chain generally enhances hydrophobicity, which can lead to stronger binding in hydrophobic pockets of proteins. nih.govnih.gov

However, this effect is not always linear. Studies have shown that binding affinity may increase with chain length up to a certain point, after which further extension can lead to a decrease in potency due to steric hindrance or an unfavorable conformational arrangement. nih.gov For example, in a study of tripeptides binding to the Grb2 SH2 domain, extending the alkyl chain from one to two carbons increased binding affinity, but further extensions did not provide additional enhancement. nih.gov

Branching of the alkyl chain also plays a crucial role. An isopropoxy group, for instance, would have a different steric profile than the n-propoxy group in this compound, which could either improve or hinder binding depending on the topology of the binding site.

Table 4: Illustrative Effect of Alkoxy Chain Modification on a Biological Endpoint

Analogue Alkoxy Group at Position 2 Chain Length Branching Illustrative Biological Effect (e.g., % Inhibition)
1Methoxy1NoneEffect A
2Ethoxy2NoneEffect B
3n-Propoxy3NoneEffect C
4Isopropoxy3BranchedEffect D
5n-Butoxy4NoneEffect E

Note: This table illustrates how systematic changes to the alkyl chain can be correlated with biological activity. The data is hypothetical.

Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Behavior

The molecular behavior of this compound and its analogues is largely governed by a combination of hydrogen bonding and hydrophobic interactions.

The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with polar residues in a protein's active site. nih.gov The oxygen atoms of the methoxy and propoxy groups can also act as hydrogen bond acceptors. The relative positioning of these groups, as discussed previously, determines the molecule's ability to form specific hydrogen bonding networks with its target.

For instance, in the context of antibacterial benzoic acid derivatives, hydrophilic substituents are necessary to interact with polar amino acid residues, while the hydrophobic phenyl core is crucial for interactions with nonpolar residues. iomcworld.com

Table 5: Contribution of Different Moieties to Molecular Interactions

Molecular Moiety Primary Interaction Type Potential Interacting Partners in a Protein
Carboxylic Acid (-COOH)Hydrogen Bonding (Donor & Acceptor)Arginine, Lysine, Histidine, Serine, Threonine
Methoxy Group (-OCH3)Hydrogen Bonding (Acceptor), HydrophobicAsparagine, Glutamine, Water, Leucine, Isoleucine
Propoxy Group (-OCH2CH2CH3)Hydrophobic, Hydrogen Bonding (Acceptor)Leucine, Isoleucine, Valine, Phenylalanine
Benzene (B151609) RingHydrophobic (π-π stacking)Phenylalanine, Tyrosine, Tryptophan

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

The proton NMR (¹H NMR) spectrum of 3-Methoxy-2-propoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the propoxy group protons.

The aromatic region would likely show complex splitting patterns due to the three adjacent protons on the benzene (B151609) ring. Based on related structures like 3-methoxybenzoic acid hmdb.cachemicalbook.com and 3-propoxybenzoic acid nih.gov, the chemical shifts for these aromatic protons would be expected in the range of δ 7.0-8.0 ppm.

The methoxy group (-OCH₃) should appear as a sharp singlet, anticipated around δ 3.8-3.9 ppm, similar to what is observed for 3-methoxybenzoic acid and its derivatives. chemicalbook.com

The propoxy group (-OCH₂CH₂CH₃) would present three distinct sets of signals:

A triplet for the terminal methyl (-CH₃) protons around δ 0.9-1.1 ppm.

A sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group around δ 1.7-1.9 ppm.

A triplet for the methylene (-OCH₂-) protons attached to the aromatic ring, expected to be the most downfield of the three, likely in the range of δ 3.9-4.1 ppm.

The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, though its observation can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Expected Splitting Pattern Integration
Aromatic-H7.0 - 8.0Multiplet3H
Methoxy (-OCH₃)3.8 - 3.9Singlet3H
Propoxy (-OCH₂CH₂CH₃)3.9 - 4.1Triplet2H
Propoxy (-OCH₂CH₂CH₃)1.7 - 1.9Sextet2H
Propoxy (-OCH₂CH₂CH₃)0.9 - 1.1Triplet3H
Carboxylic Acid (-COOH)> 10Broad Singlet1H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the carboxylic acid is anticipated to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons would produce a set of signals between δ 110-160 ppm. The carbon attached to the carboxylic acid group and the carbons bearing the methoxy and propoxy groups will have characteristic chemical shifts influenced by the electron-donating and -withdrawing nature of these substituents.

The methoxy carbon is expected around δ 55-60 ppm. chemicalbook.com The carbons of the propoxy group would appear at approximately δ 70 ppm for the -OCH₂- carbon, δ 22 ppm for the adjacent -CH₂- carbon, and δ 10 ppm for the terminal methyl carbon, based on data for similar propoxy-substituted compounds. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic C-O150 - 160
Aromatic C-C110 - 140
Methoxy (-OCH₃)55 - 60
Propoxy (-OCH₂-)~70
Propoxy (-CH₂-)~22
Propoxy (-CH₃)~10

While no specific 2D NMR data has been reported for this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the propoxy group and the arrangement of protons on the aromatic ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D NMR spectra.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

A very broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching vibrations of the aryl ether and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy and propoxy groups would be seen in the 2850-2960 cm⁻¹ range. Characteristic aromatic C=C stretching vibrations would also be present in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Carboxylic Acid C=O Stretch1700 - 1725Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O Stretch1200 - 1300Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. For this compound (C₁₁H₁₄O₄), the molecular weight is 210.23 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. Key fragmentation pathways would likely involve the loss of the propoxy group, the methoxy group, and the carboxylic acid group. For instance, loss of the propyl group (C₃H₇) from the molecular ion would result in a fragment at m/z 167. Loss of the entire propoxy group (OC₃H₇) would lead to a fragment at m/z 151. Subsequent loss of carbon monoxide (CO) from this fragment could produce a peak at m/z 123. The fragmentation pattern of related compounds like 3-propoxybenzoic acid often shows a base peak corresponding to the loss of the alkoxy group. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment
210[M]⁺
167[M - C₃H₇]⁺
151[M - OC₃H₇]⁺
123[M - OC₃H₇ - CO]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. There are no published crystal structures for this compound.

However, the crystal structure of 3-methoxybenzoic acid has been determined. nih.gov It reveals that the molecules form hydrogen-bonded dimers through their carboxylic acid groups. It is highly probable that this compound would also crystallize as hydrogen-bonded dimers. The presence of the bulkier propoxy group at the 2-position would influence the crystal packing, potentially leading to a different unit cell and space group compared to 3-methoxybenzoic acid. The planarity of the benzoic acid moiety would likely be distorted to some extent due to the steric hindrance between the propoxy group and the carboxylic acid group.

Analysis of Co-crystals and Polymorphism

The study of co-crystals (crystalline structures containing two or more different molecules in the same crystal lattice) and polymorphism (the ability of a compound to exist in more than one crystal form) is critical in materials science and pharmaceutical development. These phenomena can significantly influence the physical properties of a compound. Research into potential co-crystals or polymorphic forms of this compound appears to be an unexplored area, with no specific studies or data tables on this topic currently published. While research exists on the polymorphism of structurally related compounds, such as other benzoic acid derivatives, these findings are not directly transferable to this compound. mdpi.comrsc.orgmdpi.com

Elemental Analysis for Compositional Verification

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage
Carbon C 12.011 62.85%
Hydrogen H 1.008 6.71%
Oxygen O 15.999 30.44%

Note: This table represents theoretical values and not experimental results.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques like Thin-Layer Chromatography (TLC) and column chromatography are standard procedures in synthetic chemistry. While it is standard practice to use these techniques for the purification and purity assessment of compounds like this compound during synthesis, specific research articles detailing the methodologies (e.g., solvent systems, retention factors) for this particular compound are not available. General protocols for similar aromatic carboxylic acids would likely be applicable, but specific, optimized conditions for this compound have not been published. nih.gov

Emerging Research Frontiers for 3 Methoxy 2 Propoxybenzoic Acid

Development as Building Blocks in Complex Organic Synthesis

The utility of 3-Methoxy-2-propoxybenzoic acid as a versatile building block in organic synthesis is a significant area of research. Its functional groups—a carboxylic acid, a methoxy (B1213986) group, and a propoxy group attached to an aromatic ring—offer multiple reaction sites for constructing more complex molecular architectures.

The core structure allows for a variety of chemical transformations, making it a valuable starting material or intermediate. Key reactions include:

Oxidation: The ether linkages (methoxy and propoxy groups) can potentially be cleaved or modified under specific oxidative conditions, while the carboxylic acid group can influence reactions on the aromatic ring.

Reduction: The carboxylic acid functional group is readily reduced to a primary alcohol (3-methoxy-2-propoxybenzyl alcohol) using common reducing agents like lithium aluminum hydride. This transformation opens up pathways to a different class of derivatives.

Substitution Reactions: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The positions of these substitutions are directed by the existing methoxy and propoxy groups.

Amide Coupling: The carboxylic acid can be activated and coupled with amines to form amides, a common linkage in many biologically active molecules. This reaction is fundamental in medicinal chemistry for creating libraries of compounds for screening.

The steric bulk and electronic effects of the methoxy and propoxy groups influence the reactivity and selectivity of these reactions, a factor that chemists can exploit to achieve desired synthetic outcomes. Its role as a precursor is being investigated for the synthesis of specialized chemicals and as an intermediate in the manufacture of agrochemicals. For instance, the related compound 3-Methoxy-2-methylbenzoic acid is used to synthesize complex molecules like C2 symmetrical ferrocenyl diols and propargyl alcohols, which have applications in catalysis and fine chemical production. fishersci.comchemicalbook.com This suggests a similar potential for this compound in generating structurally diverse and functionally important molecules.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents/ConditionsPotential Product Class
Reduction of Carboxylic AcidLithium aluminum hydride (LiAlH₄)Benzyl (B1604629) alcohols
Electrophilic NitrationNitric acid (HNO₃) / Sulfuric acid (H₂SO₄)Nitrobenzoic acid derivatives
Electrophilic HalogenationBromine (Br₂) / Iron(III) bromide (FeBr₃)Halogenated benzoic acid derivatives
Amide Bond FormationAmine (R-NH₂), Coupling agents (e.g., HATU)Benzamide derivatives

Applications in Materials Science (e.g., Liquid Crystalline Phases, Polymer Chemistry)

The exploration of this compound and its derivatives in materials science is an emerging field with significant potential. The rigid benzoic acid core combined with the flexible propoxy chain suggests that derivatives of this compound could exhibit liquid crystalline properties. Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals, and they are crucial for technologies like electronic displays (LCDs). The specific arrangement of aromatic and aliphatic parts in molecules derived from this compound could lead to the formation of these ordered, yet fluid, phases.

In polymer chemistry, benzoic acid derivatives are used as monomers or modifying agents to impart specific properties to polymers, such as thermal stability, rigidity, and specialized functionalities. The distinct substitution pattern of this compound could be leveraged to create polymers with novel characteristics. For example, incorporating it into a polyester (B1180765) or polyamide chain could influence the polymer's solubility, melting point, and mechanical properties. While specific studies on the liquid crystalline or polymeric behavior of this compound are not yet widely reported, research on similar aromatic carboxylic acids provides a strong basis for this exploratory frontier. sigmaaldrich.com

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, High-Resolution Mass Spectrometry)

The unambiguous characterization of this compound and its derivatives is crucial for understanding their structure and purity. Advanced spectroscopic techniques are indispensable for this purpose.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can confirm the molecular weight with high precision (e.g., 210.23 g/mol ). scbt.com Tandem mass spectrometry (MS/MS) further helps in structural elucidation by breaking the molecule apart and analyzing the resulting fragments. nih.govmzcloud.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. While standard ¹H and ¹³C NMR provide basic structural information, advanced methods are needed for complete characterization.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, which is especially useful for assigning signals in the complex aromatic region and distinguishing between the methoxy and propoxy groups.

Solid-State NMR (ssNMR): For analyzing the compound in its crystalline or polymeric form, ssNMR is invaluable. It can provide information about the molecular conformation and packing in the solid state, which is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms. Polymorphism can significantly affect the properties of a material. mdpi.com

Computational NMR: DFT-predicted chemical shifts can be cross-validated with experimental data to confirm assignments and resolve ambiguities, especially in cases of overlapping signals or complex splitting patterns.

Table 2: Advanced Spectroscopic Methods for Characterization

TechniqueType of Information ObtainedRelevance to this compound
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental formula.Confirms identity and purity; structural fragmentation patterns.
2D NMR (COSY, HSQC)Connectivity between atoms (¹H-¹H, ¹H-¹³C).Unambiguous assignment of all proton and carbon signals.
Solid-State NMR (ssNMR)Molecular structure and dynamics in the solid state.Analysis of crystalline forms, polymorphism, and polymer structure.

Exploration of Novel Catalytic Pathways for Synthesis

The efficient synthesis of this compound is key to its broader application. Research is moving beyond traditional multi-step methods towards more streamlined and environmentally friendly catalytic pathways. Novel approaches focus on the direct and selective oxidation of corresponding substituted toluenes or benzyl alcohols.

One promising area is the use of transition metal catalysts. For example, composite catalysts containing cobalt and manganese salts with a bromide promoter can effectively catalyze the liquid-phase air oxidation of substituted alkylbenzenes to their corresponding benzoic acids. google.com This method offers high conversion rates and yields under relatively mild conditions. Another approach involves using catalysts like ferric chloride (FeCl₃) with oxidizing agents such as tert-butyl hydroperoxide (TBHP) and Oxone for the solvent-free oxidation of benzyl alcohols. researchgate.net

Continuous flow synthesis is also being explored as a modern alternative to batch processing for producing substituted benzoic acids. wipo.int This method can improve safety, increase oxygen utilization, and enhance yield by maintaining precise control over reaction conditions. wipo.int Applying these advanced catalytic oxidation and continuous flow technologies could lead to a more cost-effective and sustainable production of this compound.

Computational Approaches in Drug Design and Discovery (Methodology)

In silico or computational methods are becoming integral to modern drug discovery, allowing researchers to predict the potential of molecules like this compound as drug candidates before engaging in costly and time-consuming laboratory synthesis and testing. tandfonline.cominsilicominds.com The methodology involves a combination of ligand-based and structure-based drug design approaches.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD can be employed. sysrevpharm.org

Molecular Docking: This technique computationally predicts the preferred orientation of this compound when bound to a target protein. nih.gov It scores the binding affinity, helping to identify potential biological targets and suggesting how the molecule's structure could be modified to improve binding. For example, the methoxy and propoxy groups could be docked into hydrophobic pockets of a target protein.

Molecular Dynamics (MD) Simulations: These simulations model the movement of the molecule and its target protein over time, providing insights into the stability of the binding interaction and the conformational changes that may occur. mdpi.com

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. These rely on knowledge of other molecules (ligands) that bind to the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. A QSAR model could be developed for a class of benzoic acid derivatives to predict the activity of this compound based on its physicochemical properties. openmedicinalchemistryjournal.com

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. The structure of this compound can be compared against known pharmacophore models to assess its potential for a specific therapeutic effect.

These computational tools streamline the drug development process by prioritizing which derivatives to synthesize and test, ultimately reducing the high attrition rates of drug candidates. tandfonline.comnih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-2-propoxybenzoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves etherification and ester hydrolysis. For example, propoxylation of 3-hydroxy-2-methoxybenzoic acid using propyl bromide under alkaline conditions, followed by acid-catalyzed hydrolysis of any intermediate esters. Purity validation requires HPLC (high-performance liquid chromatography) for quantitative analysis, NMR (¹H/¹³C) for structural confirmation, and FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For related benzoic acid derivatives, multi-step coupling reactions with protective groups (e.g., methyl esters) are common .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Methodological Answer : Store in a desiccated environment (humidity <30%) at 2–8°C to prevent hydrolysis or degradation. Use amber glass vials to avoid photolytic cleavage of methoxy/propoxy groups. Safety guidelines for similar compounds recommend inert atmospheres (argon/nitrogen) for long-term storage .

Q. How can solubility and partitioning behavior be experimentally determined for this compound?

  • Methodological Answer : Use shake-flask method with octanol-water partitioning (logP measurement) to assess hydrophobicity. Solubility in polar solvents (e.g., DMSO, ethanol) can be quantified via UV-Vis spectroscopy at λmax (~260–280 nm for aromatic systems). For low solubility, employ dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++Gbasis set) model the electron density distribution, HOMO-LUMO gaps, and reactive sites. Include exact exchange terms**(e.g., Becke’s 1993 functional) to improve thermochemical accuracy for proton affinity and ionization potentials . Validate against experimental NMR chemical shifts usingGIAO (gauge-including atomic orbital) methods .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous splitting, use variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria). Cross-validate with computational NMR (DFT-predicted chemical shifts) to confirm assignments .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenolysis) and solvents (e.g., THF/water mixtures) via Design of Experiments (DoE) . Monitor reaction progress with in-situ IR spectroscopy . For purification, employ recrystallization (ethanol/water) or preparative HPLC with C18 columns .

Q. What computational tools predict physicochemical properties (logP, pKa) for this compound?

  • Methodological Answer : Use ACD/Labs Percepta for logP and pKa predictions based on fragment contributions. For pKa, refine with DFT-derived solvation energies (SMD model) . Compare with experimental data from potentiometric titrations .

Notes on Contradictory Data & Advanced Analysis

  • Thermodynamic Stability : Conflicting DSC data (melting points) may arise from polymorphism. Use hot-stage microscopy and PXRD to identify polymorphic forms .
  • Bioactivity Screening : For structure-activity relationship (SAR) studies, dock the compound into target proteins (e.g., cyclooxygenase) using AutoDock Vina , prioritizing methoxy/propoxy interactions with hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.